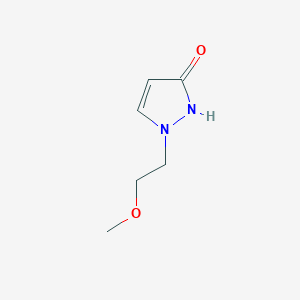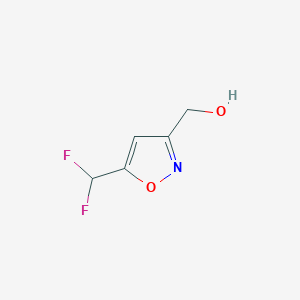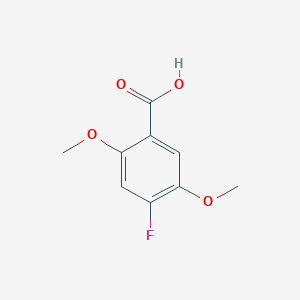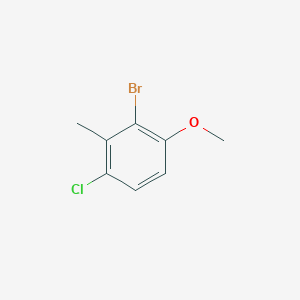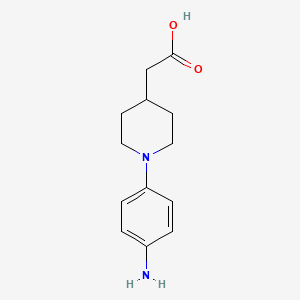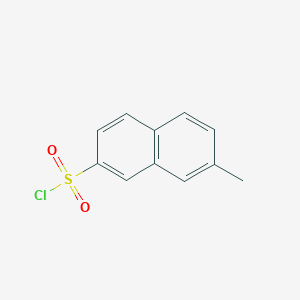
7-methylnaphthalene-2-sulfonyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methylnaphthalene-2-sulfonyl Chloride is an organic compound with the molecular formula C11H9ClO2S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
7-methylnaphthalene-2-sulfonyl Chloride can be synthesized through several methods. One common method involves the sulfonation of 7-methylnaphthalene followed by chlorination. The sulfonation is typically carried out using sulfuric acid or oleum, and the resulting sulfonic acid is then treated with thionyl chloride (SOCl2) to form the sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation and chlorination processes. These processes are optimized for high yield and purity, and may involve the use of advanced equipment and catalysts to enhance reaction efficiency .
化学反応の分析
Types of Reactions
7-methylnaphthalene-2-sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be used to convert the compound into sulfonic acids.
Major Products Formed
科学的研究の応用
7-methylnaphthalene-2-sulfonyl Chloride has several applications in scientific research:
作用機序
The mechanism of action of 7-methylnaphthalene-2-sulfonyl Chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate products . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
Similar Compounds
7-methoxynaphthalene-2-sulfonyl Chloride: Similar in structure but contains a methoxy group instead of a methyl group.
Naphthalene-2-sulfonyl Chloride: Lacks the methyl group at the 7-position.
Uniqueness
7-methylnaphthalene-2-sulfonyl Chloride is unique due to the presence of the methyl group, which can influence its reactivity and the properties of its derivatives. This structural variation can lead to differences in solubility, stability, and reactivity compared to other sulfonyl chlorides .
特性
分子式 |
C11H9ClO2S |
|---|---|
分子量 |
240.71 g/mol |
IUPAC名 |
7-methylnaphthalene-2-sulfonyl chloride |
InChI |
InChI=1S/C11H9ClO2S/c1-8-2-3-9-4-5-11(15(12,13)14)7-10(9)6-8/h2-7H,1H3 |
InChIキー |
GTIHXWGIIDMONZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Chlorothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B13922086.png)




